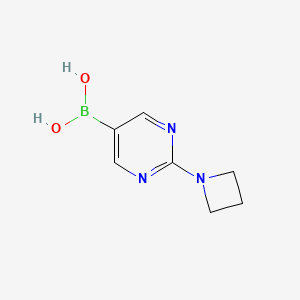
1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane
Descripción general
Descripción
1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane, also referred to as 1-bromo-1,1,2,2-tetrafluoro-4-iodo-pentane, is an organic compound denoted by the chemical formula C4H3BrFI . This halogenated hydrocarbon finds numerous applications in organic synthesis, particularly in the creation of organic fluorides .
Synthesis Analysis
The synthesis of 1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane involves a two-stage process. In the first stage, sodium hydride is added to diethyl malonate in dimethylformamide under a nitrogen atmosphere. In the second stage, 1-bromo-4-iodo-1,1,2,2-tetrafluoro-butane is added to this solution while controlling the temperature of the reaction solution to 100° C or lower .Molecular Structure Analysis
The molecular structure of 1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane is represented by the SMILES notationC(CI)C(C(F)(F)Br)(F)F . The molecule has a molecular weight of 334.877 Da . Chemical Reactions Analysis
This compound operates as an electrophilic brominating agent, enabling it to react with electron-rich sites on organic molecules, thereby forming covalent bonds .Physical And Chemical Properties Analysis
The compound has a density of 2.3±0.1 g/cm3, a boiling point of 172.8±8.0 °C at 760 mmHg, and a flash point of 58.3±18.4 °C . It has a molar refractivity of 41.9±0.3 cm3 and a molar volume of 148.5±3.0 cm3 .Aplicaciones Científicas De Investigación
Electrochemical Reduction in Carbon Cathodes
1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane, along with other halogenated butanes, undergoes electrochemical reduction at carbon cathodes in specific solvents, leading to a range of products like cyclobutane and butene. This study contributes to the understanding of the electrochemical behavior of halogenated butanes (Pritts & Peters, 1995).
Vibration Spectra and Rotational Isomerism
The compound's analogs, like 1-bromobutane, have been studied for their vibration spectra and rotational isomerism in various states. These studies provide insights into the molecular structure and behavior of similar compounds (Ogawa et al., 1978).
Radical Addition Reactions
Research on the addition of radicals to unsaturated systems like tetrafluoropropene, which is structurally related to 1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane, reveals insights into the chemical reactions and product formation in such compounds (Gregory, Haszeldine & Tipping, 1970).
Catalytic Reductions Involving Alkyl Halides
Studies have also been conducted on the catalytic reductions of alkyl halides like 1-iodobutane and 1-bromobutane, which are relevant to understanding the reactions involving 1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane (Goken et al., 2006).
Reactions with Dimethyl Sulphide and Dimethyl Disulphide
The reaction of octafluoro-1,4-di-iodobutane with dimethyl sulphide and dimethyl disulphide, which are structurally related to 1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane, demonstrates different product formations, relevant for understanding the chemistry of such compounds (Haszeldine, Rigby & Tipping, 1972).
Thermal Chemistry on Metal Surfaces
The thermal chemistry of C4 hydrocarbons, including 1-bromobutane and 1-iodobutane on metal surfaces, provides insights into reaction mechanisms that may be applicable to related compounds like 1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane (Lee & Zaera, 2005).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given its structure, it’s likely that the bromine, iodine, and fluorine atoms play a crucial role in its interactions with other molecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of 1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane’s action are currently unknown due to the lack of research on this compound .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how 1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane interacts with its environment and its targets .
Propiedades
IUPAC Name |
1-bromo-1,1,2,2-tetrafluoro-4-iodobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF4I/c5-4(8,9)3(6,7)1-2-10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTKVMQIEJXBMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(F)(F)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF4I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660314 | |
| Record name | 1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane | |
CAS RN |
129587-49-1 | |
| Record name | 1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-4-iodo-1,1,2,2-tetrafluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,3S,4S)-tert-butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B591487.png)
![(1R,3S,4S)-3-(6-BroMo-1H-benziMidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid 1,1-diMethylethyl ester](/img/structure/B591488.png)
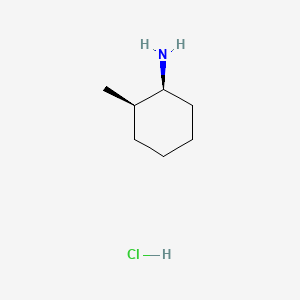
![4,7-Methanobenzoxazol-2(3H)-one,3a,4,7,7a-tetrahydro-,[3aR-(3a-alpha-,4-alpha-,7-alpha-,7a-alpha-)]-](/img/no-structure.png)
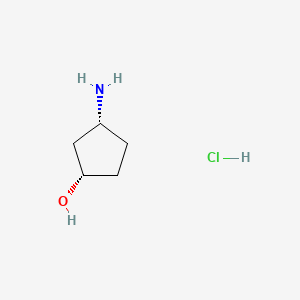
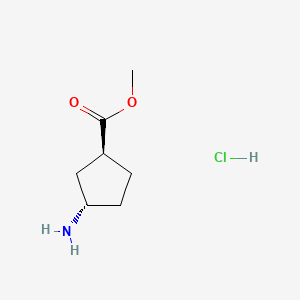

![(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B591499.png)
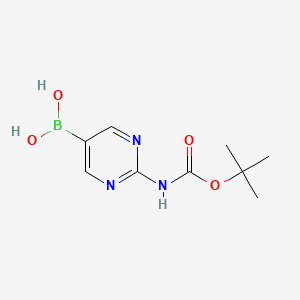
![(2-[1,2,4]Triazol-1-yl-phenyl)methanol](/img/structure/B591502.png)
